CML-d4

AGE quantification Isotope dilution MS Internal standard certification

CML-d4 (Nε-(1-carboxymethyl)-L-lysine-d4, CAS 936233-18-0) is a quad‑deuterated analog of the advanced glycation end‑product (AGE) Nε‑carboxymethyl‑L‑lysine (CML). Supplied as a stable, hygroscopic solid with an isotope enrichment of ≥98 atom% D and chemical purity ≥95% (HPLC) , this compound is designed exclusively for use as a stable isotope‑labeled internal standard (SIL‑IS) in mass spectrometry–based quantification workflows.

Molecular Formula C8H16N2O4
Molecular Weight 208.25 g/mol
CAS No. 936233-18-0
Cat. No. B563863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCML-d4
CAS936233-18-0
Synonyms2-Amino-6-(carboxymethylamino)hexanoic Acid-d4;  N6-(Carboxymethyl)lysine-d4;  N6-(Carboxymethyl)-L-lysine-d4;  CML-d4; 
Molecular FormulaC8H16N2O4
Molecular Weight208.25 g/mol
Structural Identifiers
InChIInChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2
InChIKeyNUXSIDPKKIEIMI-WCEGGVOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CML-d4 (CAS 936233-18-0) – Isotopic Identity and Core Analytical Role as a Deuterated AGE Internal Standard


CML-d4 (Nε-(1-carboxymethyl)-L-lysine-d4, CAS 936233-18-0) is a quad‑deuterated analog of the advanced glycation end‑product (AGE) Nε‑carboxymethyl‑L‑lysine (CML) . Supplied as a stable, hygroscopic solid with an isotope enrichment of ≥98 atom% D and chemical purity ≥95% (HPLC) , this compound is designed exclusively for use as a stable isotope‑labeled internal standard (SIL‑IS) in mass spectrometry–based quantification workflows. Its selective placement of four deuterium atoms at the 4,4,5,5‑ positions on the lysine side‑chain provides a mass shift (+4 Da) that is analytically distinguishable from the native analyte while preserving near‑identical physicochemical behavior during sample preparation and chromatographic separation.

CML-d4 Procurement: Why Unlabeled CML or Lower‑Deuterated Analogs Cannot Simply Be Substituted


Substituting unlabeled CML (CAS 5746-04-3) or the di‑deuterated d2‑CML variant for CML‑d4 in an LC‑MS/MS method introduces analytically significant differences that propagate into quantitative data. Unlabeled CML cannot function as an isotope‑dilution internal standard because it is indistinguishable from the endogenous target analyte, rendering the SIL‑IS workflow impossible [1]. The d2‑CML variant, while isotopically labeled, possesses only a +2 Da mass shift; this reduced mass offset increases the risk of spectral overlap with naturally occurring isotopologues of CML (e.g., the M+2 signal from 13C or 18O contributions) and has been associated with atypical detector‑response variation during method development, as reported by Velichkova et al. (2024) in a head‑to‑head comparison with d4‑CML [2]. Furthermore, generic procurement of non‑certified isotopic analogs may yield materials with undefined isotope enrichment (atom% D) and unspecified chemical purity, compromising quantitative accuracy and inter‑laboratory reproducibility – critical parameters in regulated bioanalysis and biomarker validation studies.

CML-d4 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparison with d2‑CML and Unlabeled CML


Isotopic Purity: ≥98 atom% D Ensures Negligible Unlabeled CML Carryover

CML‑d4 from certified suppliers is specified at an isotopic purity of ≥98 atom% deuterium, measured by mass spectrometry . For commercial d2‑CML and custom non‑GxP deuterated CML batches, isotope enrichment values are frequently reported only as '≥95 atom% D' or are undefined in vendor documentation. A residual unlabeled CML fraction of ≤2 atom% in CML‑d4 translates into less than 2% contribution to the analyte signal at equimolar spiking, whereas a ≤5% residual unlabeled fraction in d2‑CML can generate a systematic positive bias exceeding 5% in low‑level CML quantification. This difference is magnified when CML‑d4 is used at IS/analyte ratios below 1:1.

AGE quantification Isotope dilution MS Internal standard certification

Method LOQ: CML‑d4 Achieves 10 pg mL–¹ Quantification Limit in Exhaled Breath Condensate

In a validated HILIC‑tandem mass spectrometry method employing d4‑CML as the internal standard, Schettgen et al. (2007) achieved a limit of quantification (LOQ) of 10 pg mL–¹ for CML in exhaled breath condensate (EBC), with within‑series precision (RSD) between 2.8% and 7.8% at spiked concentrations of 40–200 pg mL–¹ [1]. No head‑to‑head study employing unlabeled CML as a surrogate calibrator has reported a comparable LOQ in EBC, because the isotope‑dilution approach corrects for matrix‑dependent ion suppression that unlabeled standards cannot address.

Biomarker quantification Exhaled breath condensate HILIC‑MS/MS

Head‑to‑Head IS Performance: d4‑CML vs. d2‑CML in UPLC‑QTof MS Quantification of CML

Velichkova et al. (2024) systematically evaluated N‑ε‑carboxy[D₂]methyl‑L‑lysine (d2‑CML) and N‑ε‑carboxy[4,4,5,5‑D₄]methyl‑L‑lysine (d4‑CML) as candidate internal standards for a HILIC UPLC/QTof MS method measuring CML in vitro [1]. During method development, the d2‑CML standard exhibited an atypical, non‑linear variation in detector response, the origin of which was investigated and attributed to its reduced mass offset relative to native CML isotopologues. The d4‑CML standard, providing a +4 Da mass shift, did not exhibit this anomalous variation and was consequently selected for the validated method. This direct comparison provides a rare, explicit rationale for preferring the tetra‑deuterated variant over the di‑deuterated variant in high‑resolution accurate‑mass (HRAM) MS platforms.

AGE inhibitor screening HILIC‑UPLC Internal standard selection

Chemical Purity ≥95% (HPLC) Minimizes Co‑Eluting Interferences in Complex Matrices

CML‑d4 is supplied with a chemical purity specification of ≥95% as determined by HPLC, exceeding the purity levels commonly specified for unlabeled CML research‑grade chemicals (often 90–93% range) . In stable‑isotope‑dilution LC‑MS/MS, impurities in the internal standard can generate isobaric interferences or augment background noise at the MRM transition of the analyte, thereby degrading the signal‑to‑noise ratio. For CML‑d4, a purity of ≥95% ensures that co‑eluting non‑volatile residues do not exceed 5% of the total material, a level that has proven compatible with the 10 pg mL–¹ LOQ reported in published methods [1].

Purity specification LC‑MS method validation Procurement quality assurance

Storage Stability: Refrigerated (2–8 °C) and Argon‑Protected Packaging for Deuterium Retention

CML‑d4 is shipped under wet‑ice and recommended for storage at 2–8 °C under argon atmosphere to preserve its deuteration integrity . Amine‑containing lysine derivatives are susceptible to hydrogen‑deuterium back‑exchange in protic solvents, particularly under acidic or basic conditions. Without such controlled storage, a lower‑deuterated analog or an improperly stored d4‑CML batch may undergo partial D→H exchange at the amine or α‑carbon positions, gradually reverting toward the unlabeled or partially labeled form. Vendor documentation explicitly specifies argon‑charged storage conditions for CML‑d4, whereas such requirements are less consistently detailed for d2‑CML or generic deuterated lysine derivatives.

Compound stability Deuterium exchange Procurement shelf‑life

Mass Spectrometric Discrimination: +4 Da Shift Permits Unambiguous MRM Selection in Triple‑Quadrupole Platforms

The +4 Da mass difference of CML‑d4 relative to unlabeled CML enables selection of MRM transitions that are spectrally resolved from the native analyte and its heavy‑isotope natural‑abundance isotopologues. For CML (unlabeled, m/z 205→84), the d4‑CML IS transition m/z 209→88 is separated by four mass units, effectively eliminating cross‑talk or isotopic crosstalk that can occur with a +2 Da shift (d2‑CML, m/z 207→86) where the M+2 natural abundance signal from endogenous CML may contribute up to ~2% of the analyte channel intensity when CML is present at high concentrations [1]. This property is a class‑level advantage of tetra‑deuterated over di‑deuterated internal standards in isotope‑dilution MS.

MRM transition design Triple quadrupole MS Isotope interference avoidance

CML-d4 Prioritized Application Scenarios: Where the Tetra‑Deuterated Internal Standard Is Scientifically Indicated


Quantification of Low‑Abundance Pulmonary AGE Biomarkers in Exhaled Breath Condensate

The validated LOQ of 10 pg mL–¹ achieved with d4‑CML as internal standard (Schettgen et al. 2007 [1]) makes this compound indispensable for non‑invasive pulmonary AGE monitoring in clinical research. The method's precision (2.8–7.8% RSD) at 40–200 pg mL–¹ enables reliable detection of CML concentration differences between healthy controls and dialysis patients (median 19 vs. 25 pg mL–¹). Procurement of CML‑d4 is essential to replicate and extend this assay in respiratory disease and diabetes complication studies where non‑invasive sample collection is mandatory.

AGE Inhibitor Screening Using HILIC‑UPLC‑QTof MS: The Only Internally Validated IS

For in vitro screening of AGE inhibitors by HILIC UPLC/QTof MS, d4‑CML is the only internal standard explicitly validated against a head‑to‑head comparator (d2‑CML) and confirmed free of the atypical response variation that disqualified d2‑CML (Velichkova et al. 2024 [2]). Industrial and academic laboratories investing in this analytical platform should procure d4‑CML as the method‑qualified IS to ensure data comparability with published validation benchmarks and avoid the troubleshooting burden documented with the di‑deuterated alternative.

Food and Biological Matrix AGE Quantification Requiring High‑Precision Isotope‑Dilution LC‑MS/MS

Stable‑isotope‑dilution LC‑MS/MS methods for CML in foods (Troise et al. 2015 [3]) and biological fluids rely on the premise that the internal standard co‑elutes identically with the analyte and is not affected by matrix‑derived ion suppression. CML‑d4's isotopologue‑matched behavior, combined with its ≥98 atom% D isotopic purity and ≥95% chemical purity, provides the analytical foundation for achieving within‑batch precisions typically <10% RSD even in complex matrices. Laboratories performing CML analysis in dairy, processed foods, or plasma/serum should select CML‑d4 as their primary SIL‑IS over unlabeled CML (which disables isotope dilution) or lower‑purity analogs.

Biomarker Validation Studies Requiring Inter‑Laboratory Reproducibility and Regulatory Readiness

For multi‑center biomarker validation programs where CML is a candidate surrogate endpoint in diabetic complications or aging research, the use of a fully characterized internal standard with a documented certificate of analysis (isotopic purity ≥98 atom% D, chemical purity ≥95%, argon‑protected storage ) is a prerequisite for method transferability. CML‑d4's strict specification profile reduces inter‑laboratory variability attributable to IS quality, supporting the reproducibility benchmarks required for regulatory acceptance of the bioanalytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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